An In-depth Technical Guide to the Chemical Properties of 3-(4-BOC-Aminophenyl)phenol
An In-depth Technical Guide to the Chemical Properties of 3-(4-BOC-Aminophenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 3-(4-BOC-Aminophenyl)phenol, also known as tert-butyl (4-(3-hydroxyphenyl)phenyl)carbamate. This bifunctional organic molecule is a valuable building block in medicinal chemistry and materials science, incorporating a protected aniline moiety and a reactive phenolic hydroxyl group. Understanding its chemical behavior is paramount for its effective utilization in complex synthetic pathways.
Molecular Structure and Physicochemical Properties
3-(4-BOC-Aminophenyl)phenol possesses a biphenyl core, with a tert-butoxycarbonyl (BOC) protected amine at the 4-position of one phenyl ring and a hydroxyl group at the 3-position of the other. This unique arrangement of functional groups dictates its solubility, reactivity, and spectroscopic characteristics.
Table 1: Physicochemical Properties of 3-(4-BOC-Aminophenyl)phenol and Related Analogues
| Property | 3-(4-BOC-Aminophenyl)phenol | tert-Butyl (4-hydroxyphenyl)carbamate | 3-Aminophenol | 4-Aminophenol |
| Molecular Formula | C₁₇H₁₉NO₃ | C₁₁H₁₅NO₃[1] | C₆H₇NO | C₆H₇NO[2] |
| Molecular Weight | 285.34 g/mol | 209.24 g/mol [1] | 109.13 g/mol | 109.13 g/mol [2] |
| Melting Point | Not explicitly found; likely a solid at room temperature. | 145-147 °C[3] | 122-123 °C | 186-189 °C[4] |
| Boiling Point | Not available | Not available | 164 °C at 11 mmHg[5] | 284 °C (decomposes)[2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, ethyl acetate, and acetone.[6] | Soluble in hot water, alcohols, ethyl acetate, and DMSO.[1] | Soluble in water (35 g/L at 20 °C). | Slightly soluble in cold water; soluble in hot water, acetonitrile, ethyl acetate, acetone, and very soluble in DMSO.[2] |
| pKa | Phenolic -OH: ~10; BOC-protected amine N-H: ~17 | Not available | Amino group: 4.37; Phenolic group: 9.82 (at 20 °C) | Amino group: 5.48; Phenolic group: 10.30 |
Note: Data for 3-(4-BOC-Aminophenyl)phenol is inferred from related compounds where direct experimental values were not available in the searched literature.
Synthesis and Purification
The synthesis of 3-(4-BOC-Aminophenyl)phenol is not extensively detailed in readily available literature, however, its structure lends itself to common cross-coupling strategies. The most logical approaches involve the formation of the biaryl C-C bond.
Synthetic Strategies
Two primary retrosynthetic disconnections are plausible for the construction of the biphenyl core:
-
Suzuki-Miyaura Coupling: This powerful palladium-catalyzed cross-coupling reaction would involve the reaction of a boronic acid or ester derivative of one phenyl ring with a halide (bromide or iodide) on the other.[7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction could be envisioned, though it is less direct for forming the C-C biphenyl backbone.[8]
A likely synthetic route would be a Suzuki-Miyaura coupling between 3-hydroxyphenylboronic acid and tert-butyl (4-bromophenyl)carbamate.
Caption: Plausible Suzuki-Miyaura synthesis of the target molecule.
General Experimental Protocol for Suzuki-Miyaura Coupling
This is a generalized protocol and requires optimization for specific substrates and scales.
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-hydroxyphenylboronic acid (1.0 eq.), tert-butyl (4-bromophenyl)carbamate (1.0-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.
-
Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 3-(4-BOC-Aminophenyl)phenol.
¹H NMR Spectroscopy
The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons, the BOC protecting group, and the phenolic and amine protons. The aromatic region will show a complex splitting pattern due to the coupling of protons on both phenyl rings.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| BOC (t-Butyl) | ~1.5 | Singlet | 9H |
| Aromatic Protons | 6.8 - 7.5 | Multiplet | 8H |
| NH (Amine) | ~8.5 (broad) | Singlet | 1H |
| OH (Phenol) | ~9.5 (broad) | Singlet | 1H |
Note: Predicted shifts are based on analogous structures. The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the BOC group, the quaternary carbon of the tert-butyl group, and the aromatic carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Methyl (BOC) | ~28 |
| Quaternary (BOC) | ~80 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-O | ~155 |
| Aromatic C-N | ~140 |
| Aromatic C-C (biaryl) | 130 - 145 |
| Carbonyl (BOC) | ~153 |
Note: These are estimated chemical shift ranges.[9]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the N-H, O-H, C=O, and aromatic C-H and C=C bonds.
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Broad, Medium |
| N-H stretch (carbamate) | 3300 - 3500 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (carbamate) | 1680 - 1720 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 285.34. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire BOC group.
Chemical Reactivity and Stability
The reactivity of 3-(4-BOC-Aminophenyl)phenol is governed by its three key functional components: the phenolic hydroxyl group, the BOC-protected amine, and the biphenyl core.
Caption: Key reactive sites of 3-(4-BOC-Aminophenyl)phenol.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is nucleophilic and can undergo a variety of reactions, including:
-
Etherification: Reaction with alkyl halides or tosylates in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to form ethers.
-
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to yield esters.
Deprotection of the BOC Group
The BOC protecting group is labile under acidic conditions. Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid in an organic solvent will readily cleave the BOC group to reveal the free amine. This is a common and high-yielding transformation in multi-step synthesis.
Stability
3-(4-BOC-Aminophenyl)phenol is expected to be a stable solid under standard laboratory conditions. However, like many phenols, it may be susceptible to oxidation over time, potentially leading to coloration.[2] It should be stored in a cool, dark place, preferably under an inert atmosphere. The BOC group is stable to a wide range of reaction conditions, including many catalytic hydrogenations, and basic conditions.
Applications in Research and Drug Development
The bifunctional nature of 3-(4-BOC-Aminophenyl)phenol makes it a versatile intermediate in the synthesis of complex molecules.
-
Drug Discovery: The aminophenol motif is found in a number of biologically active compounds. The ability to selectively deprotect the amine or functionalize the phenol allows for the divergent synthesis of libraries of compounds for screening. It can serve as a scaffold for the development of kinase inhibitors, receptor antagonists, and other therapeutic agents.
-
Materials Science: The rigid biphenyl core and the potential for derivatization at both ends of the molecule make it a candidate for the synthesis of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs).
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-(4-BOC-Aminophenyl)phenol was not found. However, based on the properties of related aminophenols and BOC-protected amines, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: Aminophenols can be harmful if swallowed or inhaled and may cause skin and eye irritation.[10] BOC-protected amines can also be irritants.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
3-(4-BOC-Aminophenyl)phenol is a valuable synthetic intermediate with a rich chemical functionality. Its strategic importance lies in the orthogonal reactivity of its phenolic and protected amine groups, allowing for sequential and selective modifications. While detailed experimental data for this specific molecule is not abundant in the public domain, its properties and reactivity can be reasonably extrapolated from well-characterized analogues. This guide provides a foundational understanding to aid researchers in the effective use of this versatile building block.
References
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Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2020). PMC - PubMed Central. [Link]
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2,4-di-tert-butyl phenyl 3,5-di-tert-butyl-4-hydroxybenzoate, 4221-80-1. (n.d.). The Good Scents Company. [Link]
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